molecular formula C8H10N2O2 B3152936 Methyl 2-amino-2-(pyridin-3-yl)acetate CAS No. 746584-27-0

Methyl 2-amino-2-(pyridin-3-yl)acetate

Cat. No. B3152936
CAS RN: 746584-27-0
M. Wt: 166.18
InChI Key: AHRUJZICYBJXIK-UHFFFAOYSA-N
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Description

“Methyl 2-amino-2-(pyridin-3-yl)acetate” is an organic material intermediate compound that is a by-product of the preparation of esaconazole . It is also used in the synthesis of other compounds .


Synthesis Analysis

The synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows obtaining the target products in one synthetic stage with high yields .


Chemical Reactions Analysis

Acid anhydrides react with alcohols to form esters and with amines to form amides . These reactions could potentially involve “this compound”, but specific reactions involving this compound are not mentioned in the sources.

Scientific Research Applications

Heterocyclic Synthesis

Methyl 2-amino-2-(pyridin-3-yl)acetate is a versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds. For instance, it has been utilized in the synthesis of pyrazolo[4,3-c]pyridines, demonstrating its utility in forming complex heterocyclic structures. This compound serves as a synthon in the synthesis of new heterocycles, showing its wide applicability in medicinal chemistry and drug discovery processes (Prezent et al., 2016).

Oxidative Cleavage and Cyclization

In another research, the oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives have been achieved, leading to the efficient synthesis of indolizine skeletons. This demonstrates the compound's role in facilitating the cleavage of multiple Csp3-H bonds and a C-C bond, highlighting its potential in creating complex molecular architectures (Wu et al., 2017).

Spirocycles Synthesis

Furthermore, this compound has been employed in the synthesis of oxetane/azetidine containing spirocycles through 1,3-dipolar cycloaddition reactions. This highlights its application in generating spirocyclic compounds, which are of significant interest due to their presence in various bioactive molecules (Jones et al., 2016).

Pharmaceutical Synthesis

The compound has also found use in the synthesis and pharmacological study of thiazolidinones and Mannich bases, emphasizing its importance in the development of new pharmaceuticals. This research indicates its versatility in contributing to the synthesis of compounds with potential antimicrobial and antitubercular activities (Dave et al., 2007).

Organic Synthesis Methodologies

This compound serves as a foundation for developing new synthetic methodologies, as demonstrated by its application in the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates. This research showcases its role in enabling efficient access to these heterocyclic cores, which are valuable intermediates in organic synthesis (Morgentin et al., 2009).

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Additionally, the synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry .

properties

IUPAC Name

methyl 2-amino-2-pyridin-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)7(9)6-3-2-4-10-5-6/h2-5,7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRUJZICYBJXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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